Cyclohexylidenediphenylmethane
Description
Cyclohexylidenediphenylmethane (hypothetical structure based on nomenclature) is presumed to consist of a cyclohexylidene moiety bridging two phenyl groups attached to a central methane carbon. Diphenylmethane, a simpler analog, features two phenyl groups bonded to a single methane carbon and is used in fragrances, polymer precursors, and organic synthesis . The absence of direct data on this compound necessitates reliance on structurally or functionally similar compounds for comparative analysis.
Properties
CAS No. |
30125-24-7 |
|---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
[cyclohexylidene(phenyl)methyl]benzene |
InChI |
InChI=1S/C19H20/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
PXJUYCDEHIAYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Cyclohexylidenediphenylmethane (inferred properties) with structurally related compounds, focusing on molecular formulas, functional groups, and applications derived from the evidence:
†Calculated based on hypothetical structure.
Structural and Functional Differences
- Diphenylmethane lacks a cyclohexylidene bridge, instead having a direct methane linkage between two phenyl groups. This simpler structure results in lower molecular weight (168.25 g/mol) compared to the hypothetical this compound .
- Cyclohexanedimethanol contains two hydroxyl groups, enabling participation in polymerization reactions, unlike the purely hydrocarbon-based this compound .
- Cyclohexyl phenyl ketone introduces a ketone group, enhancing polarity and reactivity for applications in synthesis and pharmaceuticals .
Limitations and Contradictions in Evidence
- Cyclohexyl phenyl ketone (C₁₃H₁₆O) shares a similar carbon skeleton but diverges functionally due to its ketone group, altering reactivity and applications .
- Methylcyclohexane’s saturated structure contrasts sharply with the aromaticity of diphenylmethane derivatives, highlighting divergent chemical behaviors .
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